Cas no 185383-63-5 (3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole)

3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
- 1H-Indole, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-
- 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
- 5Y-0011
- CS-0333776
- 3-(1,4-Dioxa-spiro[4,5]dec-7-en-8-yl)-5-methoxy-1H-indole
- MFCD06200976
- J-517685
- SCHEMBL6635626
- 185383-63-5
- QYGVLTKSAUBNID-UHFFFAOYSA-N
- AKOS005070671
- 3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-5-methoxy-1H-indole
- DTXSID90377293
- 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole
-
- MDL: MFCD06200976
- インチ: InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3
- InChIKey: QYGVLTKSAUBNID-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4
計算された属性
- せいみつぶんしりょう: 285.13649347g/mol
- どういたいしつりょう: 285.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 43.5Ų
じっけんとくせい
- ゆうかいてん: 163-165
3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
- 危険レベル:IRRITANT
3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212440-1g |
5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |
185383-63-5 | 95% | 1g |
$*** | 2023-03-30 | |
abcr | AB339116-5 g |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole, 95%; . |
185383-63-5 | 95% | 5 g |
€859.90 | 2023-07-19 | |
Chemenu | CM212440-5g |
5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |
185383-63-5 | 95% | 5g |
$653 | 2021-08-04 | |
Matrix Scientific | 044919-1g |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole, >95% |
185383-63-5 | >95% | 1g |
$304.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D881066-1g |
3-(1,4-Dioxaspiro[4,5]dec-7-en-8-yl)-5-methoxy-1H-indole |
185383-63-5 | 95% | 1g |
¥4,344.00 | 2022-01-10 | |
A2B Chem LLC | AE95399-10g |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1h-indole |
185383-63-5 | >95% | 10g |
$1377.00 | 2024-04-20 | |
A2B Chem LLC | AE95399-500mg |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1h-indole |
185383-63-5 | >95% | 500mg |
$302.00 | 2024-04-20 | |
Ambeed | A324969-5g |
5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |
185383-63-5 | 95+% | 5g |
$617.0 | 2024-04-22 | |
TRC | D029210-500mg |
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole |
185383-63-5 | 500mg |
$ 365.00 | 2022-06-06 | ||
Apollo Scientific | OR14208-500mg |
3-(1,4-Dioxaspiro[4,5]dec-7-en-8-yl)-5-methoxy-1H-indole |
185383-63-5 | 500mg |
£148.00 | 2023-09-02 |
3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indoleに関する追加情報
Introduction to 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole (CAS No. 185383-63-5)
3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole, identified by its CAS number 185383-63-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic indole derivative features a unique spirocyclic framework, consisting of a 1,4-dioxaspiro[4.5]decan-8-one moiety linked to an indole ring system. The presence of a 5-methoxy substituent further enhances its molecular complexity, making it a promising candidate for various biochemical and pharmacological applications.
The compound’s molecular architecture suggests potential interactions with biological targets, particularly due to the electron-rich indole moiety and the electron-withdrawing dioxaspiro group. Such structural features are often exploited in drug design to modulate binding affinity and selectivity. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, which is crucial for understanding its pharmacological profile.
In the realm of medicinal chemistry, spirocyclic compounds have been extensively studied for their unique physicochemical properties and biological activities. The spirocyclic core in 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole imparts rigidity to the molecule, which can be advantageous in achieving high target affinity. Moreover, the 1,4-dioxaspiro[4.5]decan-8-one scaffold is known to exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability. These attributes make it an attractive scaffold for further derivatization and optimization.
Recent studies have highlighted the potential of indole derivatives as scaffolds for developing novel therapeutic agents. The 5-methoxy group in this compound not only influences its electronic properties but also contributes to its solubility profile, which is critical for formulation development. Additionally, the spirocyclic structure may provide resistance against metabolic degradation, enhancing the compound’s bioavailability. These features are particularly relevant in the context of developing long-acting pharmaceuticals.
The synthesis of 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole presents a challenge due to its complex stereochemistry and multiple functional groups. However, advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, have made it feasible to construct such intricate molecules with high yields and enantioselectivity. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.
From a biological perspective, 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole has shown promise in several preclinical models. Its ability to interact with specific biological targets has been demonstrated through both in silico simulations and experimental validations. For instance, computational studies suggest that this compound may bind to certain enzyme families involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential as an antimicrobial agent.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The spirocyclic framework of 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole bears resemblance to structures found in certain natural products known for their pharmacological activities. This connection has inspired researchers to explore synthetic routes that mimic biosynthetic pathways, leading to the development of novel derivatives with enhanced biological efficacy.
In conclusion,3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole (CAS No. 185383-63-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique spirocyclic architecture and functional group distribution make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.
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